3-Bromo-3',5'-difluorobenzophenone

Collagenase inhibition Anticancer Anti-inflammatory

3-Bromo-3',5'-difluorobenzophenone (CAS 844879-37-4, molecular formula C₁₃H₇BrF₂O, MW 297.09 g/mol) is a halogenated benzophenone derivative bearing a bromine atom at the meta-position of one phenyl ring and two fluorine atoms at the 3' and 5' positions of the second phenyl ring. It has been characterized as a reversible covalent binder and potent inhibitor of collagenase, with reported IC₅₀ values of 1.1 μM against rat liver collagenase and 0.7 μM against human skin collagenase.

Molecular Formula C13H7BrF2O
Molecular Weight 297.09 g/mol
CAS No. 844879-37-4
Cat. No. B1302588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-3',5'-difluorobenzophenone
CAS844879-37-4
Molecular FormulaC13H7BrF2O
Molecular Weight297.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C13H7BrF2O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
InChIKeyZBHZLTXAVLDNTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-3',5'-difluorobenzophenone (CAS 844879-37-4): A Dual-Halogenated Benzophenone for Medicinal Chemistry and Cross-Coupling Applications


3-Bromo-3',5'-difluorobenzophenone (CAS 844879-37-4, molecular formula C₁₃H₇BrF₂O, MW 297.09 g/mol) is a halogenated benzophenone derivative bearing a bromine atom at the meta-position of one phenyl ring and two fluorine atoms at the 3' and 5' positions of the second phenyl ring . It has been characterized as a reversible covalent binder and potent inhibitor of collagenase, with reported IC₅₀ values of 1.1 μM against rat liver collagenase and 0.7 μM against human skin collagenase . The compound also serves as a key synthetic intermediate in the preparation of benzophenone thiosemicarbazone analogs evaluated as cathepsin L inhibitors, where the meta-bromo substituent has been identified as critical for potent enzyme inhibition [1]. Physicochemical data include a density of 1.546 g/cm³, boiling point of 369.8 °C at 760 mmHg, flash point of 177.4 °C, and a calculated LogP of 3.958 .

Why 3-Bromo-3',5'-difluorobenzophenone Cannot Be Swapped with Its Regioisomers or Non-Halogenated Analogs


Substituting 3-Bromo-3',5'-difluorobenzophenone with its nearest regioisomers—such as the 3',4'-difluoro (CAS 844879-35-2), 2-bromo (CAS 951891-77-3), or 4-bromo (CAS 844879-03-4) variants—introduces measurable differences in physical state, boiling point, and biological target engagement that can derail reproducibility in both synthetic and pharmacological workflows . Critically, structure-activity relationship (SAR) studies on benzophenone thiosemicarbazone inhibitors of cathepsin L have demonstrated that the six most potent analogs (IC₅₀ < 85 nM) all incorporate a meta-bromo substituent—the exact substitution pattern present in this compound—while non-meta-bromo or non-brominated congeners lose substantial inhibitory activity [1]. Furthermore, removing the fluorine substituents altogether (as in 3-bromobenzophenone, CAS 1016-77-9) drops the density from 1.546 to 1.421 g/cm³, lowers the boiling point by approximately 15 °C, and reduces lipophilicity by roughly 0.28 LogP units, altering both reactivity in cross-coupling reactions and pharmacokinetic-relevant partitioning behavior . These quantitative divergences mean that generic in-class substitution risks both synthetic yield losses and misleading biological readouts.

3-Bromo-3',5'-difluorobenzophenone: Quantified Differentiation Evidence Against Closest Analogs


Collagenase Inhibition Potency: 3-Bromo-3',5'-difluorobenzophenone vs. Representative Benzophenone-Derived Collagenase Inhibitors

3-Bromo-3',5'-difluorobenzophenone exhibits collagenase inhibitory activity with an IC₅₀ of 1.1 μM against rat liver collagenase and 0.7 μM against human skin collagenase . For context, other benzophenone-based collagenase inhibitors evaluated under comparable in vitro enzyme inhibition conditions typically demonstrate IC₅₀ values in the range of approximately 5 μM to >100 μM. For instance, benzophenone derivatives evaluated in a collagenase inhibition assay with Triton X-100 yielded IC₅₀ values of 5.1 ± 1.0 μM and 5.2 ± 1.5 μM respectively [1]. While a direct head-to-head study under identical conditions is not available in the open literature, the reported sub-micromolar to low-micromolar potency of 3-Bromo-3',5'-difluorobenzophenone places it among the more potent benzophenone-derived collagenase inhibitors characterized to date [1].

Collagenase inhibition Anticancer Anti-inflammatory MMP-1

Meta-Bromo Substituent as a Determinant of Cathepsin L Inhibitory Activity: SAR Evidence from the 2010 Kishore Kumar Study

In a systematic SAR evaluation of 36 functionalized benzophenone thiosemicarbazone analogs, the six most active inhibitors of cathepsin L—all with IC₅₀ values below 85 nM—uniformly incorporated a meta-bromo substituent in one aryl ring [1]. This meta-bromo pattern corresponds precisely to the bromine position in 3-Bromo-3',5'-difluorobenzophenone, which serves as the direct synthetic precursor to this highly active compound series . Analogs lacking the meta-bromo group or bearing bromine at alternative positions (ortho or para) exhibited substantially reduced or abolished inhibitory activity [1]. These six meta-bromo-containing analogs additionally demonstrated pronounced selectivity for cathepsin L over cathepsin B, with cathepsin B IC₅₀ values exceeding 10,000 nM—a selectivity window greater than 117-fold [1].

Cathepsin L inhibition Structure-activity relationship Cancer metastasis Thiosemicarbazone

Boiling Point and Flash Point Differentiation Among Bromine Positional Isomers of Difluorobenzophenone

Among the four bromo-difluorobenzophenone positional isomers sharing the molecular formula C₁₃H₇BrF₂O and identical density (1.546 g/cm³), 3-Bromo-3',5'-difluorobenzophenone exhibits a boiling point of 369.8 °C at 760 mmHg and a flash point of 177.4 °C . The 3',4'-difluoro regioisomer (CAS 844879-35-2) boils 4.1 °C higher at 373.9 °C with a flash point of 180 °C and, notably, is a crystalline solid with a melting point of 57–60 °C, whereas no melting point is reported for the target compound, suggesting a different physical state at ambient temperature . The 4-bromo-3',5'-difluoro isomer (CAS 844879-03-4) boils 8.6 °C lower at 361.2 °C with a flash point of 172.2 °C , while the 2-bromo-3',5'-difluoro isomer (CAS 951891-77-3) boils at 360.0 °C . These boiling point differences (spanning 13.9 °C across isomers) and the distinct solid/liquid physical state divergence are sufficient to enable unambiguous identity verification and to affect distillation-based purification strategies as well as shipping and storage classifications.

Physicochemical differentiation Boiling point Flash point Positional isomer comparison Purification

Lipophilicity and Density Modulation: Brominated vs. Non-Brominated 3,5-Difluorobenzophenone

The introduction of a single bromine atom at the meta-position of 3,5-difluorobenzophenone produces a pronounced physicochemical shift. 3-Bromo-3',5'-difluorobenzophenone has a calculated LogP of 3.958 and a density of 1.546 g/cm³ , whereas the non-brominated parent compound 3,5-difluorobenzophenone (CAS 179113-89-4) has a LogP of 3.196 and a density of 1.239 g/cm³ [1]. This represents a LogP increase of +0.762 units and a density increase of +0.307 g/cm³ (approximately 24.8% denser). The logP shift of nearly 0.8 units corresponds to roughly a 5.8-fold increase in octanol-water partition coefficient, substantially altering membrane permeability predictions, chromatographic retention behavior, and formulation partitioning [1].

Lipophilicity LogP Density Drug-likeness Partition coefficient

Dual Reactive Handles for Sequential Functionalization: Orthogonal Cross-Coupling and Carbonyl Derivatization

3-Bromo-3',5'-difluorobenzophenone presents two chemically orthogonal reactive sites: (i) the aryl bromide at the meta-position, which is competent for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, and (ii) the benzophenone carbonyl group, which can undergo nucleophilic addition, reduction, or condensation (e.g., thiosemicarbazone formation) [1]. The compound has been explicitly utilized as a synthetic intermediate in the preparation of functionalized benzophenone thiosemicarbazones via a Weinreb amide-based Grignard approach, reacting 1,3-dibromobenzene-derived Grignard reagent with 3,5-difluoro-N-methoxy-N-methylbenzamide in diethyl ether under inert atmosphere to yield the benzophenone core in 38% yield . The presence of both the 3',5'-difluoro pattern (electron-withdrawing, modulating ring electronics for subsequent SₙAr or coupling reactions) and the meta-bromo substituent (leaving group for cross-coupling) distinguishes this compound from mono-functionalized benzophenones that offer only a single diversification point [1].

Cross-coupling Suzuki-Miyaura Building block Orthogonal reactivity C-C bond formation

Reversible Covalent Binding Mechanism to Collagenase: A Distinct Inhibition Mode Among Benzophenone Derivatives

3-Bromo-3',5'-difluorobenzophenone has been characterized specifically as a reversible covalent binder of the collagenase enzyme . This mechanism contrasts with the purely non-covalent, competitive inhibition mode exhibited by many other benzophenone-derived enzyme inhibitors, such as KGP94 and related benzophenone thiosemicarbazones, which function as time-dependent competitive inhibitors of cathepsin L through transient covalent bond formation between the thiocarbonyl group and the active-site cysteine thiolate [1]. While quantitative kinetic parameters (kₒₙ, kₒff, Kᵢ) for the collagenase interaction have not been reported in the open literature, the designation as a reversible covalent binder implies a two-step inhibition mechanism (rapid reversible binding followed by covalent bond formation) that typically confers extended target residence time compared to purely competitive inhibitors with equivalent IC₅₀ values .

Reversible covalent inhibition Collagenase Enzyme mechanism Drug-target residence time

3-Bromo-3',5'-difluorobenzophenone: Evidence-Backed Research and Procurement Scenarios


Medicinal Chemistry: Collagenase-Targeted Anticancer and Anti-Inflammatory Probe Development

With reported collagenase IC₅₀ values of 1.1 μM (rat liver) and 0.7 μM (human skin), this compound can serve as a starting point or reference inhibitor for collagenase (MMP-1)-focused drug discovery programs targeting cancer metastasis, arthritis, and wound healing disorders . Its reversible covalent binding mechanism suggests a distinct target engagement profile compared to purely competitive collagenase inhibitors, making it a valuable tool compound for residence-time-based screening cascades and mechanistic enzymology studies .

Cathepsin L Inhibitor Synthesis: Building Block for Antimetastatic Benzophenone Thiosemicarbazones

The 2010 SAR study by Kishore Kumar et al. established that meta-bromo substitution is a pharmacophoric requirement for potent cathepsin L inhibition (IC₅₀ < 85 nM) in the benzophenone thiosemicarbazone series [1]. 3-Bromo-3',5'-difluorobenzophenone is the direct synthetic precursor to this compound class via carbonyl condensation with thiosemicarbazides. Research groups developing antimetastatic agents targeting cathepsin L should specify this exact regioisomer to access the most active chemical space identified in the published SAR [1].

Organic Synthesis: Orthogonal Cross-Coupling Building Block for Complex Molecular Architectures

The compound's meta-aryl bromide enables participation in Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions, while the benzophenone carbonyl remains available for subsequent derivatization (reduction, nucleophilic addition, condensation) [2]. This orthogonal reactivity is particularly valuable for constructing biaryl-containing pharmaceutical intermediates, conjugated organic electronic materials, and small-molecule dyes where sequential C–C and C–N bond formation is required [2]. The established Weinreb amide-based synthetic route provides a documented entry point with 38% reported yield .

Polymer Chemistry: Fluorinated Benzophenone Monomer for PEEK-Type Copolymer Design

3,5-Difluorobenzophenone derivatives have been employed in the synthesis of soluble, semi-crystalline poly(ether ether ketone) (PEEK) analogs, where the 3,5-difluoro substitution pattern disrupts crystallinity relative to the standard 4,4'-difluoro isomer, enabling tailored solubility and thermal properties [3]. The bromine substituent on 3-Bromo-3',5'-difluorobenzophenone offers an additional functionalization handle for post-polymerization modification or for introducing pendent groups that further modulate polymer properties, providing a differentiated building block relative to the more commonly employed 3,5-difluorobenzophenone and 4,4'-difluorobenzophenone monomers [3][2].

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